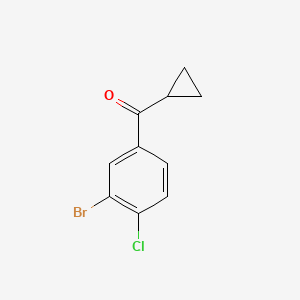
(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C10H8BrClO . It has an average mass of 259.527 Da and a monoisotopic mass of 257.944702 Da .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone” can be analyzed using techniques such as X-ray diffraction, Hirshfeld surface analysis, and density functional theory .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone” include its molecular formula, average mass, and monoisotopic mass . More specific properties such as melting point, boiling point, and density could not be found in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Studies
- A study focused on the synthesis of derivates related to (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone, demonstrating anticancer and antituberculosis activities. Some compounds showed significant in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and notable antituberculosis activity against M. tuberculosis H37Rv, highlighting the potential of these compounds as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Chemical Synthesis Improvement
- Research on the synthesis improvement of a similar compound, (4-Chlorophenyl)(Cyclopropyl) Methanone O-(4-Nitrobenzyl)Oxime, detailed an efficient synthesis process. This compound, an intermediate in the production of the insecticide flucycloxuron, was obtained with a higher yield through optimization, demonstrating the importance of efficient synthesis methods in chemical production (Xue-yan, 2011).
Enantiomerically Pure Compounds Synthesis
- Another study described the synthesis of enantiomerically pure compounds starting from a related methanone, emphasizing the scalability and ability to produce high-purity enantiomers. This research could have implications for the development of chiral drugs and substances with specific stereochemical requirements (Zhang et al., 2014).
Anti-Mycobacterial Agents
- The efficient synthesis of aryloxyphenyl cyclopropyl methanones, including derivatives of (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone, was reported, demonstrating anti-tubercular activities against various strains of M. tuberculosis, including multidrug-resistant strains. These findings support the potential use of these compounds as new anti-mycobacterial agents (Dwivedi et al., 2005).
Direcciones Futuras
Indole derivatives, which are structurally similar to “(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone”, have shown diverse biological activities and have potential for further therapeutic exploration . This suggests that “(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone” and similar compounds could also have potential for future research and development.
Propiedades
IUPAC Name |
(3-bromo-4-chlorophenyl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWLRCNRAPNWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682187 |
Source


|
| Record name | (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone | |
CAS RN |
1280786-94-8 |
Source


|
| Record name | Methanone, (3-bromo-4-chlorophenyl)cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

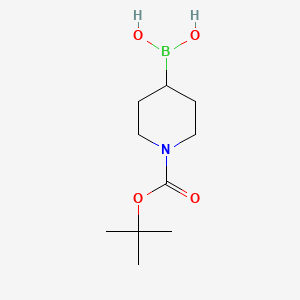
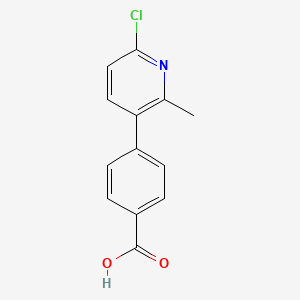
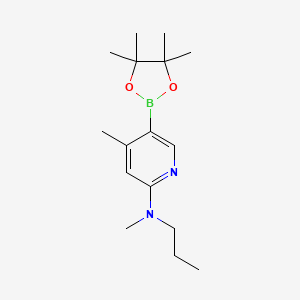
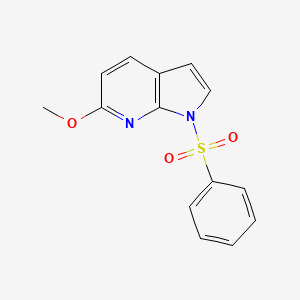

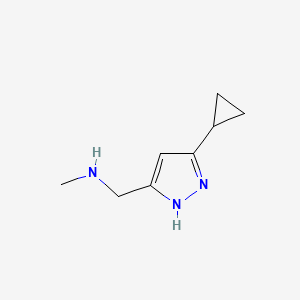
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)
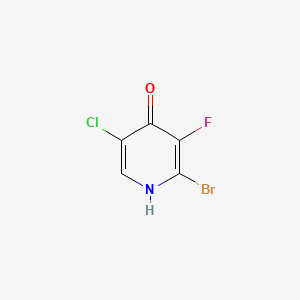
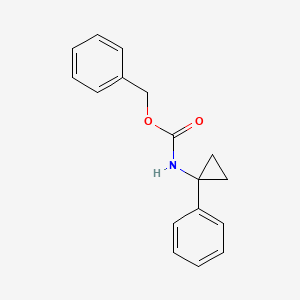
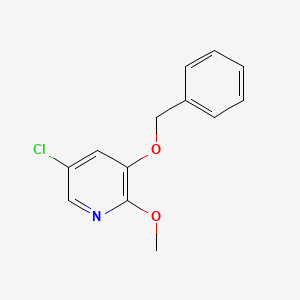
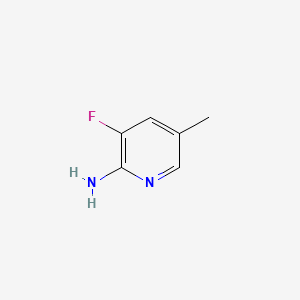
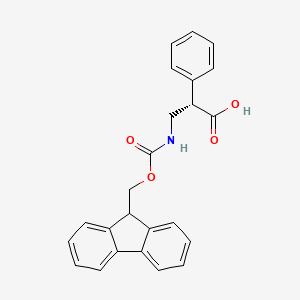
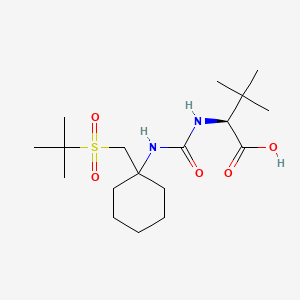
![5-Bromo-6-methoxybenzo[d]thiazole-2-thiol](/img/structure/B567867.png)